LML134

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

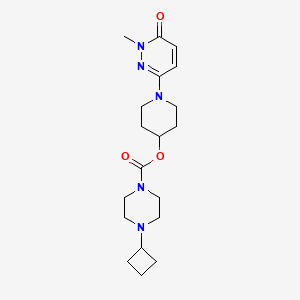

IUPAC Name |

[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUJMFFRMZRNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LML134

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LML134 is a novel, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as shift work disorder. Its mechanism of action centers on the modulation of the histaminergic system in the central nervous system. This guide provides a comprehensive overview of the core pharmacology of this compound, including its molecular target, signaling pathways, and pharmacokinetic profile. Detailed summaries of quantitative data, generalized experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound was designed by Novartis as a next-generation H3R inverse agonist with a distinct pharmacokinetic and pharmacodynamic profile.[1] The primary therapeutic goal was to promote wakefulness without inducing the common side effect of insomnia associated with earlier H3R inverse agonists that possess longer biological half-lives.[2][3] This was achieved by engineering a molecule with rapid brain penetration and a "fast-on/fast-off" kinetic profile, allowing for high receptor occupancy to elicit a therapeutic effect, followed by rapid disengagement from the receptor.[1][4]

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound exerts its pharmacological effects by acting as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6] It functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6] It also acts as a heteroreceptor on non-histaminergic neurons to modulate the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine.[6]

As an inverse agonist, this compound not only blocks the binding of the endogenous agonist histamine but also reduces the constitutive (basal) activity of the H3 receptor.[5] This leads to a disinhibition of histamine release, thereby increasing histaminergic neurotransmission in the brain and promoting a state of wakefulness.

Signaling Pathways

-

MAPK/ERK and PI3K/Akt Pathways: The H3 receptor has also been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and plasticity.[7]

The inverse agonism of this compound on the H3 receptor effectively reverses these inhibitory signals, leading to an increase in neuronal activity and neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Value | Species | Assay Type | Reference |

| hH3R Ki | 12 nM | Human | Radioligand Binding Assay | [1] |

| hH3R Ki | 0.3 nM | Human | cAMP Assay | [1] |

Table 2: In Vivo Pharmacokinetic Profile in Rats

| Parameter | Value | Route of Administration | Reference |

| tmax | 0.5 hours | Oral | [1] |

| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | [1] |

| Fraction Absorbed (Fa) | 44% | Oral | [1] |

Table 3: Plasma Protein Binding

| Species | Unbound Fraction (Fu) | Reference |

| Rat | 39.0% | [1] |

| Dog | 57.6% | [1] |

| Human | 33.6% | [1] |

Experimental Protocols

While the specific, detailed protocols for the preclinical and clinical studies of this compound are proprietary to Novartis, this section provides generalized yet detailed methodologies for the key experiments typically used to characterize a compound like this compound.

Histamine H3 Receptor (hH3R) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-N-α-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

Objective: To determine the functional activity (as an inverse agonist) of this compound at the hH3R.

Materials:

-

A stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Replace the culture medium with a stimulation buffer.

-

Add varying concentrations of this compound to the cells and incubate for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats.

Materials:

-

Sprague-Dawley rats.

-

This compound formulation for oral and intravenous administration.

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Administer a single dose of this compound to a cohort of rats via the intended route (oral or intravenous).

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life using appropriate software.

Brain Receptor Occupancy via Positron Emission Tomography (PET)

Objective: To determine the extent and duration of H3 receptor occupancy by this compound in the brain.

Materials:

-

Human subjects or non-human primates.

-

This compound for oral administration.

-

A specific H3R PET radioligand, such as [11C]MK-8278.

-

PET scanner.

Procedure:

-

Perform a baseline PET scan on the subjects using the H3R radioligand to determine the baseline receptor availability.

-

Administer a single oral dose of this compound.

-

At various time points after this compound administration, perform subsequent PET scans with the same radioligand.

-

Acquire dynamic PET data and reconstruct the images.

-

Quantify the radioligand binding in specific brain regions of interest.

-

Calculate the receptor occupancy by comparing the radioligand binding at each post-dose time point to the baseline scan.

Clinical Development Overview

This compound has undergone clinical evaluation to assess its safety, tolerability, pharmacokinetics, and efficacy.

-

Phase I Study (NCT02334449): A study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound in healthy volunteers.[1]

-

Proof-of-Concept Study (NCT03141086): A study to assess the wakefulness-promoting effect of this compound in patients with shift work disorder.[1]

Conclusion

This compound represents a rationally designed histamine H3 receptor inverse agonist with a "fast-on/fast-off" kinetic profile intended to provide a favorable therapeutic window for the treatment of excessive sleepiness. Its mechanism of action, centered on the disinhibition of histaminergic neurotransmission, is supported by a robust preclinical data package. The provided information on its pharmacology, along with generalized experimental protocols, offers a solid foundation for further research and development in the field of sleep medicine and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

LML134: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of LML134, a selective histamine (B1213489) H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

This compound, also known as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a novel compound investigated for its potential therapeutic effects in sleep disorders.[1][2]

Chemical Structure:

-

IUPAC Name: 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate[1]

-

Molecular Formula: C₁₉H₂₉N₅O₃

-

InChIKey: BVUJMFFRMZRNAT-UHFFFAOYSA-N

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₉N₅O₃ |

| IUPAC Name | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate[1] |

| Appearance | Not reported |

| Solubility | Water soluble[2] |

| Melting Point | Not reported |

Pharmacological Properties

This compound is a potent and selective inverse agonist of the histamine H3 receptor.[2] This section details its mechanism of action, binding affinity, and pharmacokinetic profile.

Mechanism of Action

This compound functions as an inverse agonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By acting as an inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters. This enhanced histaminergic neurotransmission is believed to promote wakefulness.[3]

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the human histamine H3 receptor (hH3R). The inhibitory constant (Ki) values, determined through in vitro assays, are summarized in Table 2. The compound shows high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a panel of 137 other targets, including hERG channels.[2]

Table 2: In Vitro Pharmacological Profile of this compound

| Assay | Parameter | Value (nM) |

| hH3R cAMP Assay | Ki | 0.3[2] |

| hH3R Binding Assay | Ki | 12[2] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and humans, demonstrating rapid absorption and clearance. Key pharmacokinetic parameters are summarized in Table 3.

Table 3: Pharmacokinetic Properties of this compound

| Species | Route | Dose | Tmax (h) | t1/2 (h) | Fraction Absorbed (%) | Plasma Protein Binding (Fu, %) |

| Rat (Sprague-Dawley) | Oral | 10 mg/kg | 0.5 | Not Reported | 44 | 39.0[2] |

| Rat (Sprague-Dawley) | IV | 1 mg/kg | - | 0.44 | - | 39.0[2] |

| Human | Not Reported | Not Reported | ~3 | Not Reported | Not Reported | 33.6[2] |

| Dog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 57.6[2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro cAMP Assay for H3R Inverse Agonist Activity (Representative Protocol)

This protocol is a representative method for determining the inverse agonist activity of a compound at the Gαi-coupled histamine H3 receptor by measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To quantify the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the H3 receptor.

Materials:

-

CHO-K1 cells stably expressing the human histamine H3 receptor (CHO-hH3R).

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline of cAMP inhibition).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

-

Cell Culture: Culture CHO-hH3R cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Assay: a. Wash the cells with stimulation buffer. b. Add different concentrations of this compound to the wells. c. Add a sub-maximal concentration of forskolin to all wells to induce cAMP production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay.

-

Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value for the inverse agonist effect. The Ki value is then calculated using the Cheng-Prusoff equation.

Rat Pharmacokinetic Study (Representative Protocol)

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a compound in rats after oral and intravenous administration.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model.

Animals: Male Sprague-Dawley rats.

Materials:

-

This compound formulated for oral and intravenous administration.

-

Dosing vehicles.

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

Centrifuge.

-

Analytical instruments for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Dosing:

-

Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage to a group of rats.

-

Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein to another group of rats.

-

-

Blood Sampling:

-

Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data.

-

Calculate key parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of distribution.

-

Determine the oral bioavailability by comparing the AUC from the oral and IV routes.

-

Maintenance of Wakefulness Test (MWT) in Clinical Trials (as per NCT03141086)

The Maintenance of Wakefulness Test (MWT) is a standard method to assess the ability to stay awake. A summary of the protocol used in a clinical trial involving this compound is provided below.[4][5]

Objective: To evaluate the efficacy of this compound in promoting wakefulness in patients with excessive sleepiness.

Procedure:

-

Patient Preparation:

-

Participants are instructed to get a normal amount of sleep the night before the test.

-

Stimulating activities and substances are avoided before and during the test.

-

-

Test Environment:

-

The test is conducted in a quiet, dimly lit room.

-

-

Test Trials:

-

The MWT consists of four trials, each lasting 40 minutes, with a 2-hour break between trials.

-

During each trial, the participant sits (B43327) in a comfortable position and is instructed to try to remain awake without using any extraordinary measures.

-

-

Monitoring:

-

Polysomnography (PSG) is used to monitor brain waves, eye movements, and muscle tone to objectively determine sleep onset.

-

-

Trial Termination:

-

A trial is terminated if the participant falls asleep or after 40 minutes if they remain awake.

-

-

Data Analysis:

-

The primary endpoint is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to stay awake.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathway and an experimental workflow relevant to this compound.

Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade of the histamine H3 receptor and the effect of an inverse agonist like this compound.

Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.

Maintenance of Wakefulness Test (MWT) Experimental Workflow

The diagram below outlines the key steps in conducting a Maintenance of Wakefulness Test.

Caption: Workflow for the Maintenance of Wakefulness Test (MWT).

References

- 1. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. novctrd.com [novctrd.com]

An In-Depth Technical Guide to the Synthesis and Purification of LML134

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that has been investigated for the treatment of excessive sleep disorders.[1] Its mechanism of action involves modulating the release of histamine and other neurotransmitters in the central nervous system, leading to wakefulness-promoting effects.[2][3] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, along with a detailed examination of its mechanism of action and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and potentially develop novel therapeutics based on the this compound scaffold.

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] In its basal state, the H3 receptor exhibits constitutive activity, meaning it signals even in the absence of an agonist. This constitutive activity leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that ultimately suppress the synthesis and release of histamine from presynaptic histaminergic neurons.[5] The H3 receptor also acts as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

As an inverse agonist, this compound binds to the H3 receptor and stabilizes its inactive conformation. This action counteracts the receptor's constitutive activity, leading to a disinhibition of histamine synthesis and release. The increased synaptic histamine then activates postsynaptic histamine H1 and H2 receptors, which are excitatory, resulting in enhanced wakefulness and alertness.

Caption: this compound Signaling Pathway

Synthesis of this compound

The synthesis of this compound, chemically named 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, can be approached as a convergent synthesis involving the preparation of two key intermediates followed by their coupling.

Experimental Workflow for this compound Synthesis

Caption: this compound Synthesis Workflow

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-ol (Intermediate 1)

-

This intermediate can be synthesized from commercially available starting materials. A plausible route involves the reaction of a suitably substituted pyridazine (B1198779) with 4-hydroxypiperidine.

Step 2: Synthesis of 4-cyclobutylpiperazine-1-carbonyl chloride (Intermediate 2)

-

To a solution of 4-cyclobutylpiperazine in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0 °C, add triphosgene (B27547) portion-wise while maintaining the temperature. The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The resulting solution of 4-cyclobutylpiperazine-1-carbonyl chloride is used directly in the next step.

Step 3: Coupling of Intermediates to form this compound

-

To a solution of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-ol (Intermediate 1) in an aprotic solvent such as dichloromethane (B109758), add a non-nucleophilic base (e.g., diisopropylethylamine).

-

To this mixture, add the freshly prepared solution of 4-cyclobutylpiperazine-1-carbonyl chloride (Intermediate 2) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and other impurities. A standard method for the purification of such compounds is column chromatography.

Purification Protocol

-

Chromatography System: A flash chromatography system is suitable for this purpose.

-

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane and methanol) is typically employed. The gradient is optimized to achieve good separation of this compound from impurities.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane).

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the adsorbed material onto the pre-equilibrated silica gel column.

-

Elute the column with the optimized solvent gradient.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing pure this compound.

-

Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound as a solid or oil.

-

Quantitative Data

Table 1: Preclinical Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Assay/Method | Reference |

| hH3R Ki (cAMP) | 0.3 nM | Human | cAMP Assay | [1] |

| hH3R Ki (Binding) | 12 nM | Human | Binding Assay | [1] |

| Oral Absorption (tmax) | 0.5 hours | Rat | Pharmacokinetic Study | [1] |

| Fraction Absorbed | 44% | Rat | Pharmacokinetic Study | [1] |

| Terminal Half-life (IV) | 0.44 hours | Rat | Pharmacokinetic Study | [1] |

| Plasma Protein Binding (Fu) | 39.0% | Rat | In vitro | [1] |

| Plasma Protein Binding (Fu) | 57.6% | Dog | In vitro | [1] |

| Plasma Protein Binding (Fu) | 33.6% | Human | In vitro | [1] |

Table 2: Clinical Data from a Study in Shift Work Disorder Patients (NCT03141086)

| Parameter | This compound | Placebo | Notes | Reference |

| Primary Outcome | Statistically significant improvement | - | Wakefulness promoting effect | [6][7] |

| Time to Peak Plasma Concentration (tmax) | ~3 hours | N/A | Following oral administration | [6] |

| Most Common Adverse Event | Headache | - | Generally well-tolerated | [6] |

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and mechanism of action of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The unique pharmacokinetic profile of this compound, characterized by rapid brain penetration and fast target disengagement, highlights its potential as a therapeutic agent for sleep disorders with a reduced risk of mechanism-related side effects such as insomnia.[1] Further research and optimization of the synthetic and purification processes may lead to the development of even more effective and safer H3R inverse agonists.

References

- 1. | BioWorld [bioworld.com]

- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 4. tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. novctrd.com [novctrd.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

LML134: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist, was developed by Novartis for the treatment of excessive sleep disorders, such as shift work disorder (SWD). The core design principle behind this compound was to create a compound with rapid brain penetration and a fast kinetic profile. This approach aimed to mitigate the mechanism-based side effect of insomnia that has challenged the development of other H3R inverse agonists. Preclinical studies demonstrated promising pharmacokinetic and pharmacodynamic properties, leading to its progression into clinical trials. Phase I studies in healthy volunteers were completed, followed by a Phase II proof-of-concept trial in patients with SWD. While the Phase II trial indicated a wakefulness-promoting effect, the development of this compound for sleep-related disorders was ultimately discontinued (B1498344) by the sponsor for reasons unrelated to safety. This guide provides a comprehensive overview of the discovery, development, and scientific foundation of this compound.

Introduction

Excessive daytime sleepiness is a hallmark symptom of several sleep disorders, significantly impacting patients' quality of life, productivity, and safety. The histaminergic system, particularly the histamine H3 receptor (H3R), plays a crucial role in regulating the sleep-wake cycle. The H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Consequently, inverse agonists of the H3R are expected to increase histaminergic tone in the brain, thereby promoting wakefulness.

While several H3R inverse agonists have entered clinical trials, a common challenge has been mechanism-based insomnia. This is often attributed to compounds with slow receptor dissociation kinetics, leading to sustained receptor blockade. The development of this compound was a strategic effort to overcome this limitation by identifying a potent H3R inverse agonist with a "fast-on/fast-off" kinetic profile. The hypothesis was that such a compound would provide a therapeutic, wake-promoting effect during the desired period without interfering with sleep during the subsequent rest phase.

Preclinical Development

Discovery and Optimization

The discovery of this compound stemmed from a medicinal chemistry program focused on identifying novel H3R inverse agonists with favorable pharmacokinetic and pharmacodynamic properties. The optimization process prioritized compounds that demonstrated high receptor occupancy shortly after administration, followed by rapid disengagement from the receptor. This led to the identification of this compound as a promising clinical candidate.

Pharmacology

This compound is a potent and selective inverse agonist of the histamine H3 receptor. In preclinical studies, it demonstrated high affinity for the H3R and functional antagonism of receptor activity.

Pharmacokinetics

Preclinical pharmacokinetic studies in rats revealed that this compound is characterized by rapid oral absorption and clearance.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Time to maximum concentration (tmax) | 0.5 hours |

| Fraction absorbed (oral) | 44% |

| Terminal half-life (intravenous) | 0.44 hours |

| Plasma protein binding (rat) | Fu = 39.0% |

| Plasma protein binding (dog) | Fu = 57.6% |

| Plasma protein binding (human) | Fu = 33.6% |

Fu = fraction unbound

These data supported the desired profile of a compound with rapid onset and a short duration of action.

Safety Pharmacology

Preclinical safety pharmacology studies were conducted to assess the potential for adverse effects on major physiological systems.

Clinical Development

This compound progressed into clinical development to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Program

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study (NCT02334449) was conducted in healthy volunteers. The primary objectives were to assess the safety and tolerability of this compound. A key secondary objective was to characterize its pharmacokinetic profile in humans.

Another Phase I study in healthy volunteers utilized positron emission tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy of this compound following a single oral dose. This study aimed to determine the optimal dose for achieving target engagement in the brain.

Phase II "Proof of Concept" Clinical Trial (CLML134X2201)

A randomized, double-blind, placebo-controlled, crossover, multi-center "Proof of Concept" (PoC) study (NCT03141086) was conducted to assess the wakefulness-promoting effect, safety, tolerability, and pharmacokinetics of this compound in patients with Shift Work Disorder (SWD).

The primary objective of this study was to demonstrate that this compound could significantly increase wakefulness compared to placebo in patients with SWD. The primary endpoint was the mean sleep latency as measured by the Multiple Sleep Latency Test (MSLT). Safety, tolerability, and pharmacokinetic parameters were also evaluated.

The study demonstrated that participants were less sleepy at night after taking this compound compared to placebo. Participants stayed awake longer during the MSLT nap times after receiving this compound. However, the effect of this compound on sleepiness was observed to be less pronounced at the fourth nap time, which occurred approximately 9.5 hours after drug administration.

In patients with SWD, this compound reached its maximum concentration in the blood approximately 3 hours after administration.

This compound was found to be safe for the participants in this trial. The most commonly reported adverse event was headache. No serious adverse events were reported during the study.

Table 2: Adverse Events in the Phase II (CLML134X2201) Trial

| Adverse Event Category | This compound (n=21) | Placebo (n=23) |

| Any Adverse Event | 24% (5) | 13% (3) |

| Serious Adverse Events | 0% (0) | 0% (0) |

| Discontinuation due to Adverse Events | 10% (2) | 0% (0) |

The CLML134X2201 trial was terminated early. This decision was not related to safety concerns but was based on the sponsor's decision to discontinue all research on this compound for sleep-related diseases.

Mechanism of Action and Signaling Pathways

This compound functions as an inverse agonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine from histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. By binding to and inactivating the H3R, this compound disinhibits these neurons, leading to increased histamine release in various brain regions. Elevated histamine levels then activate postsynaptic histamine H1 receptors, which are known to promote wakefulness and arousal.

Key Experimental Protocols

Multiple Sleep Latency Test (MSLT)

The MSLT is a standardized test used to objectively measure daytime sleepiness. The protocol for the CLML134X2201 trial involved the following steps:

-

Nocturnal Polysomnography (PSG): The MSLT is conducted on the day following an overnight PSG to ensure the patient has had an adequate opportunity for sleep and to rule out other sleep disorders that could cause sleepiness.

-

Nap Opportunities: The test consists of four or five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after waking from the overnight PSG.

-

Nap Timing: Each nap is separated by a 2-hour interval.

-

Procedure: For each nap, the patient is asked to lie down in a dark, quiet room and try to fall asleep.

-

Sleep Latency Measurement: The time from "lights out" to the first epoch of sleep is measured.

-

Nap Termination: If the patient falls asleep, they are allowed to sleep for 15 minutes. If no sleep occurs within 20 minutes, the nap trial is ended.

-

Data Analysis: The mean sleep latency across all naps is calculated. A shorter mean sleep latency is indicative of greater physiological sleepiness.

Positron Emission Tomography (PET) for Receptor Occupancy

PET imaging was used to quantify the binding of this compound to H3 receptors in the brain. The general protocol for such a study is as follows:

-

Radioligand Administration: A specific PET radioligand that binds to the H3 receptor, such as [11C]MK-8278, is administered intravenously to the study participant.

-

PET Scanning: The participant is positioned in a PET scanner, which detects the positrons emitted by the radioligand. This allows for the visualization and quantification of the radioligand's distribution in the brain.

-

Baseline Scan: A baseline PET scan is performed without the administration of this compound to determine the baseline density of H3 receptors.

-

This compound Administration: A single oral dose of this compound is administered to the participant.

-

Post-Dose Scan: A second PET scan is performed after this compound administration.

-

Data Analysis: The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate the percentage of H3 receptors occupied by this compound at a given dose and time point.

Conclusion

This compound was a rationally designed H3R inverse agonist with a "fast-on/fast-off" kinetic profile aimed at providing a wake-promoting effect without causing insomnia. Preclinical data supported this profile, and the compound progressed to clinical trials. The Phase II proof-of-concept study in patients with Shift Work Disorder suggested that this compound was effective in promoting wakefulness and was well-tolerated. Despite these promising early results, the development of this compound for sleep-related disorders was discontinued for strategic reasons by the sponsor. The discovery and development history of this compound provides valuable insights into the therapeutic potential and challenges associated with targeting the histamine H3 receptor for the treatment of sleep disorders.

LML134 Preclinical Data Package: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for LML134, a novel histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders. The information is compiled from publicly available scientific literature and clinical trial information.

Executive Summary

This compound is a potent and selective H3R inverse agonist designed with a unique kinetic profile. Preclinical data demonstrate that this compound rapidly penetrates the brain, achieves high receptor occupancy, and then disengages from its target quickly. This "fast-on/fast-off" profile is intended to promote wakefulness without the common side effect of insomnia seen in previous H3R inverse agonists.[1][2][3][4] The following sections detail the pharmacodynamic, pharmacokinetic, and selectivity data, along with the experimental protocols used to generate this information.

Mechanism of Action: H3R Inverse Agonism

This compound acts as an inverse agonist at the histamine H3 receptor. H3 receptors are primarily located on presynaptic histaminergic neurons in the tuberomammillary nucleus (TMN) of the brain and act as autoreceptors to inhibit histamine synthesis and release.[5] By blocking the constitutive activity of these receptors, this compound increases the firing rate of histaminergic neurons, leading to enhanced histamine release in the cortex and other arousal centers. This elevated histamine then activates postsynaptic H1 receptors, promoting a state of wakefulness.[3][5]

The key therapeutic hypothesis for this compound is that its rapid disengagement from the H3R will provide a sufficient wake-promoting effect during the day, while allowing for normal sleep patterns at night, thus avoiding mechanism-related insomnia.[2][3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound.

Pharmacodynamics

| Parameter | Species/Assay | Value | Reference |

| hH3R Binding Affinity (Ki) | Binding Assay | 12 nM | [1] |

| hH3R Functional Activity (Ki) | cAMP Assay | 0.3 nM | [1] |

| Receptor Occupancy (ED80) | Rat | 0.22 mg/kg | [5] |

Pharmacokinetics (Rat Model)

| Parameter | Route | Value | Reference |

| Time to Max Concentration (Tmax) | Oral | 0.5 hours | [1] |

| Fraction Absorbed (Fa) | Oral | 44% | [1] |

| Terminal Half-life (t½) | Intravenous (IV) | 0.44 hours | [1] |

Plasma Protein Binding

| Species | Fraction Unbound (Fu) | Reference |

| Rat | 39.0% | [1] |

| Dog | 57.6% | [1] |

| Human | 33.6% | [1] |

Selectivity Profile

This compound demonstrated high selectivity for the H3 receptor. In a comprehensive screening panel, it showed no significant activity at 137 other targets, including the histamine H1, H2, and H4 receptors, as well as the hERG channel, which is critical for cardiac safety assessment.[1]

Experimental Protocols

This section outlines the methodologies for key preclinical assessments.

In Vitro Binding and Functional Assays

-

Objective: To determine the binding affinity and functional potency of this compound at the human H3 receptor.

-

Protocol Summary:

-

Binding Assay (Ki): Radioligand binding assays were performed using membranes from cells expressing the human H3 receptor. The affinity (Ki) was determined by measuring the displacement of a specific radioligand by increasing concentrations of this compound.

-

cAMP Functional Assay (Ki): A functional assay was used to measure the inverse agonist activity. This likely involved a cell-based system measuring the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. The potency of this compound as an inverse agonist was quantified.[1]

-

In Vivo Pharmacokinetic Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

-

Protocol Summary (Rat Model):

-

Dosing: Sprague-Dawley rats were administered this compound via oral (PO) and intravenous (IV) routes.[2]

-

Sample Collection: Blood samples were collected at serial time points post-dosing.

-

Analysis: Plasma concentrations of this compound were quantified using an appropriate bioanalytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters including Tmax, half-life, and fraction absorbed were calculated from the plasma concentration-time profiles.[1]

-

Brain Receptor Occupancy Study

-

Objective: To measure the extent and duration of this compound binding to H3 receptors in the living brain.

-

Protocol Summary (Human Study):

-

Study Design: An open-label, adaptive design study was conducted in healthy male volunteers.[6]

-

Imaging Agent: Positron Emission Tomography (PET) was used with the specific H3R radioligand [11C]MK-8278.[6]

-

Procedure: Participants received a single oral dose of this compound. PET scans were conducted to visualize and quantify the displacement of the radioligand from brain H3 receptors, thereby determining receptor occupancy at different dose levels.[6]

-

Conclusion

The preclinical data package for this compound supports its development as a differentiated H3R inverse agonist. Its potency, selectivity, and, most notably, its rapid pharmacokinetic and pharmacodynamic profile, are consistent with its target therapeutic profile of promoting wakefulness while minimizing the risk of insomnia.[1][2][4] These findings provided a strong rationale for advancing this compound into clinical trials to assess its safety and efficacy in patients with excessive sleep disorders, such as shift work disorder.[1][7][8]

References

- 1. | BioWorld [bioworld.com]

- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. novctrd.com [novctrd.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

LML134 Target Engagement and Receptor Occupancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleep disorders, such as shift work disorder.[1][2][3][4] As a key regulator of histamine release in the central nervous system, the H3R is a critical target for promoting wakefulness. This technical guide provides an in-depth overview of the target engagement and receptor occupancy of this compound, summarizing available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. A strategic design element of this compound is its ability to achieve high receptor occupancy in the brain within a short timeframe, followed by rapid disengagement.[5] This kinetic profile is intended to provide a therapeutic effect of increased wakefulness during the day without causing mechanism-related insomnia the following night.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay Type | Species | Source |

| Binding Affinity (Ki) | 12 nM | Radioligand Binding Assay | Human | [2] |

| Functional Activity (Ki) | 0.3 nM | cAMP Assay | Human | [2] |

| Selectivity | >30 µM (IC50) for H1, H2, H4 receptors | Radioligand Binding Assays | Human | [5] |

| Off-Target Selectivity | No significant activity at 56 other targets | Various binding assays | Various | [5] |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of this compound

| Parameter | Value | Species | Method | Source |

| Brain Receptor Occupancy | High occupancy achieved | Rat | Ex vivo [3H]-N-α-methylhistamine binding assay | [5] |

| Time to Peak Occupancy | Rapid | Rat | Ex vivo [3H]-N-α-methylhistamine binding assay | [5] |

| Receptor Dissociation | Fast disengagement | Rat | Ex vivo [3H]-N-α-methylhistamine binding assay | [5] |

| Peak Plasma Concentration (tmax) | 0.5 hours | Rat | Pharmacokinetic analysis | [2] |

| Terminal Half-life (t1/2) | 0.44 hours (intravenous) | Rat | Pharmacokinetic analysis | [2] |

| Plasma Protein Binding (Fu) | 33.6% | Human | In vitro analysis | [2] |

| Plasma Protein Binding (Fu) | 39.0% | Rat | In vitro analysis | [2] |

Signaling Pathways and Mechanism of Action

This compound acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor predominantly expressed in the central nervous system. By blocking the constitutive activity of the H3R, this compound disinhibits the synthesis and release of histamine from histaminergic neurons. This leads to increased levels of histamine in the synaptic cleft, which then activates postsynaptic histamine H1 receptors, ultimately promoting wakefulness and arousal.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

In Vivo Pharmacodynamics of LML134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134 is a novel, orally active, and highly selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders. Its pharmacodynamic profile is characterized by rapid brain penetration, high H3R occupancy, and a fast kinetic profile, designed to promote wakefulness without inducing insomnia. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical data. It includes detailed experimental protocols for pivotal studies and visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the synthesis and release of histamine and other neurotransmitters. Inverse agonists of the H3R have shown therapeutic potential in treating disorders of excessive sleepiness. This compound was specifically designed to achieve high receptor occupancy shortly after administration, followed by rapid disengagement from the receptor. This profile aims to provide wakefulness-promoting effects during the day with a reduced risk of sleep disruption the following night.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound acts as an inverse agonist at the H3 receptor. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the release of histamine from histaminergic neurons. By binding to the H3 receptor, this compound blocks this constitutive activity, leading to an increased release of histamine in the brain. Elevated histamine levels, in turn, promote wakefulness through the activation of postsynaptic H1 receptors.

Preclinical In Vivo Pharmacodynamics

Preclinical studies in male Sprague-Dawley rats were crucial in establishing the in vivo pharmacodynamic profile of this compound. These studies focused on quantifying H3 receptor occupancy and the resulting downstream effects on histamine turnover.

H3 Receptor Occupancy in Rats

The time course of H3 receptor occupancy in the rat brain was determined following a single oral dose of this compound. The desired profile of rapid and high receptor occupancy followed by swift disengagement was observed.

Table 1: H3 Receptor Occupancy of this compound in Rat Brain Homogenate Following a 10 mg/kg Oral Dose

| Time Post-Dose (hours) | Mean Receptor Occupancy (%) |

| 1 | ~85 |

| 3 | ~70 |

| 6 | ~30 |

| 24 | <10 |

Note: Approximate values are extrapolated from graphical representations in the source literature.[1]

Effect on Brain tele-Methylhistamine (tMeHA) Levels

An increase in the brain concentration of tele-methylhistamine (tMeHA), a key metabolite of histamine, serves as a biomarker for histamine turnover. This compound demonstrated a significant increase in tMeHA levels, indicative of its inverse agonist activity at the H3 receptor.

Table 2: Effect of this compound on tMeHA Levels in Rat Brain

| Treatment | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | tMeHA Induction (%) |

| This compound | 10 | 1 | Significant Increase |

Note: The precise percentage of induction was not available in the reviewed literature.[1]

Clinical In Vivo Pharmacodynamics

Clinical studies in humans have been conducted to evaluate the safety, tolerability, and wakefulness-promoting effects of this compound.

H3 Receptor Occupancy in Healthy Volunteers (PET Study)

An open-label study was designed to characterize the regional brain H3 receptor occupancy of this compound in healthy male volunteers using positron emission tomography (PET) with the radioligand [11C]MK-8278.[2] While the detailed quantitative results of this study are not publicly available, the study aimed to determine the optimal dose for receptor binding.[2]

Wakefulness-Promoting Effects in Shift Work Disorder (SWD)

A randomized, placebo-controlled, cross-over proof-of-concept study (CLML134X2201) was conducted to assess the efficacy of this compound in patients with Shift Work Disorder. The primary pharmacodynamic endpoint was the Multiple Sleep Latency Test (MSLT), an objective measure of sleepiness.

Table 3: Summary of MSLT Results in Patients with Shift Work Disorder

| Treatment | Outcome |

| This compound | Participants stayed awake longer during nap times compared to placebo.[3] |

| Placebo | Baseline sleep latency. |

Note: Specific mean sleep latency values were not publicly available.

The study concluded that participants were less sleepy at night after taking this compound compared to placebo.[3] The effect on sleepiness was observed to be less pronounced at the fourth nap time, approximately 9.5 hours post-dosing, which aligns with the desired pharmacokinetic and pharmacodynamic profile of the drug.[3] The most common adverse event reported was headache.[3]

Experimental Protocols

Preclinical: Ex Vivo H3 Receptor Occupancy in Rats

This protocol describes the methodology used to determine the in vivo H3 receptor occupancy of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Drug Administration: this compound was administered orally at a dose of 10 mg/kg. A vehicle control group was also included.

-

Tissue Collection: At predetermined time points post-dosing, animals were euthanized, and their brains were rapidly removed and homogenized.

-

Radioligand Binding Assay: Brain homogenates were incubated with the H3 receptor-specific radioligand, [3H]-N-alpha-methylhistamine.

-

Separation and Quantification: The bound radioligand was separated from the free radioligand by rapid filtration, and the amount of radioactivity bound to the brain tissue was quantified using liquid scintillation counting.

-

Data Analysis: Receptor occupancy was calculated by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals at each time point.

Clinical: Positron Emission Tomography (PET) for H3 Receptor Occupancy

This protocol outlines the methodology for the human PET study to determine this compound's H3 receptor occupancy.[2]

-

Study Population: Healthy male volunteers aged 25 to 55 years.[2]

-

Study Design: An open-label, adaptive design study.[2]

-

Drug Administration: Participants received a single oral dose of this compound.[2]

-

PET Imaging:

-

The H3 receptor-specific PET radioligand, [11C]MK-8278, was administered intravenously.[2]

-

Dynamic PET scans were acquired to measure the distribution and kinetics of the radioligand in the brain.

-

-

Data Analysis:

-

Kinetic modeling was applied to the PET data to quantify the binding potential of the radioligand to H3 receptors.

-

Receptor occupancy was determined by comparing the binding potential after this compound administration to a baseline scan.

-

Clinical: Multiple Sleep Latency Test (MSLT)

The MSLT is a standardized test to objectively measure sleepiness. The protocol for the CLML134X2201 study is summarized below.[3]

-

Patient Population: Patients diagnosed with Shift Work Disorder.

-

Procedure:

-

The test consists of four nap opportunities scheduled at two-hour intervals during the night shift period.[3]

-

For each nap, the participant is instructed to lie down in a quiet, dark room and try to fall asleep.

-

Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine the precise time of sleep onset.

-

-

Primary Endpoint: Sleep latency, defined as the time from "lights out" to the first epoch of sleep.

-

Data Analysis: The sleep latencies across the four naps are averaged to provide a mean sleep latency for the test. A shorter mean sleep latency is indicative of greater physiological sleepiness.

Conclusion

The in vivo pharmacodynamic profile of this compound supports its development as a novel treatment for excessive sleep disorders. Preclinical studies in rats demonstrated the desired characteristics of rapid, high, and transient H3 receptor occupancy, coupled with a corresponding increase in a biomarker of histamine turnover. Clinical data from a proof-of-concept study in patients with Shift Work Disorder provided evidence of a wakefulness-promoting effect, as measured by the objective MSLT. The pharmacodynamic properties of this compound, particularly its fast target disengagement, are consistent with a therapeutic agent that can improve daytime alertness with a reduced potential for disrupting nighttime sleep. Further quantitative data from human receptor occupancy studies will be instrumental in fully elucidating the dose-response relationship and optimizing the therapeutic use of this compound.

References

LML134 selectivity profile against other receptors

An In-depth Technical Guide on the Selectivity Profile of LML134

Authored for: Researchers, Scientists, and Drug Development Professionals Core Subject: this compound (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate) Abstract: this compound is a novel, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2] Its therapeutic rationale is based on achieving high receptor occupancy followed by rapid disengagement, a profile designed to enhance wakefulness without causing mechanism-related insomnia.[3][4] This document provides a comprehensive technical overview of the selectivity profile of this compound against its primary target and a range of off-target receptors, supported by detailed experimental methodologies and pathway visualizations.

Quantitative Selectivity Profile

The selectivity of this compound is a critical attribute, ensuring its targeted action on the histamine H3 receptor while minimizing potential off-target effects. Extensive screening has confirmed its high specificity. The high selectivity of this compound for the H3R was validated in a broad screen of 137 targets, which included the hERG channel and other histamine receptor subtypes (H1, H2, and H4).[1] A separate safety panel of 56 additional targets also revealed no significant affinities.[3]

The quantitative data for key targets are summarized in Table 1.

| Target | Assay Type | Parameter | Value (nM) | Value (µM) | Reference |

| Human H3 Receptor | Functional (cAMP) | Kᵢ | 0.3 | 0.0003 | [1][3] |

| Human H3 Receptor | Radioligand Binding | Kᵢ | 12 | 0.012 | [1][3] |

| Human H1 Receptor | Functional | IC₅₀ | >30,000 | >30 | [3] |

| Human H2 Receptor | Functional | IC₅₀ | >30,000 | >30 | [3] |

| Human H4 Receptor | Functional | IC₅₀ | >30,000 | >30 | [3] |

| hERG Channel | Patch-Clamp | IC₅₀ | >30,000 | >30 | [3] |

Note: The Kᵢ values for the human H3 receptor were determined in distinct functional (cAMP) and radioligand binding assays, reflecting the compound's potency in both a cellular functional context and a direct binding context.[1][3]

Histamine H3 Receptor (H3R) Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the Gαi/o subunit.[5] It exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[5] The H3R functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]

This compound acts as an inverse agonist. Instead of merely blocking agonists, it binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8] This action inhibits the downstream Gαi/o signaling cascade, leading to the disinhibition of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and consequently, an enhanced release of histamine and other neurotransmitters.[5][6] This neurochemical effect is the basis for its wakefulness-promoting properties.

References

- 1. | BioWorld [bioworld.com]

- 2. The Discovery of this compound, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of this compound, a histamine H3 receptor inverse agonist for the clinical treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]

- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 8. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]

The Fast Kinetics of LML134: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Histamine (B1213489) H3 Receptor Inverse Agonist with a Rapid On/Off Target Profile

This technical guide provides a comprehensive overview of the preclinical data for LML134, a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist. Developed for the treatment of excessive sleep disorders, this compound was designed with a unique "fast-on/fast-off" kinetic profile, aiming to promote wakefulness during the day without inducing insomnia at night. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the binding, functional, and pharmacokinetic properties of this compound, alongside the experimental methodologies and the underlying signaling pathways.

Introduction

This compound is a piperazine-1-carboxylate derivative identified through extensive optimization for desirable pharmacokinetic and safety profiles. As an inverse agonist of the H3 receptor, this compound is designed to increase the synaptic concentration of histamine, a key neurotransmitter in promoting wakefulness, by inhibiting the autoreceptor function of H3R.[1][2] A primary challenge in the development of H3R inverse agonists has been the potential for mechanism-based side effects, such as insomnia.[2] this compound was specifically engineered to address this by achieving high receptor occupancy shortly after administration, followed by rapid disengagement from the receptor.[1]

Quantitative Pharmacology

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Value (nM) | Assay Type | Species |

| Ki | 12 | Radioligand Binding Assay | Human |

| Ki | 0.3 | cAMP Functional Assay | Human |

Data sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3]

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Parameter | Rat | Dog | Human |

| tmax (oral) | 0.5 hours | - | ~3 hours |

| Fraction Absorbed (oral) | 44% | - | - |

| Terminal Half-life (IV) | 0.44 hours | - | - |

| Plasma Protein Binding (Fu) | 39.0% | 57.6% | 33.6% |

Data for rat and human plasma protein binding sourced from Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[3] Human tmax data is from a clinical trial summary.[4]

Table 3: In Vivo Receptor Occupancy of this compound in Rats

| Time Post-Dose (10 mg/kg, p.o.) | Receptor Occupancy (%) |

| 1 hour | ~90% |

| 4 hours | ~50% |

| 8 hours | <20% |

Data estimated from the time-course graph in Troxler, T. et al. ChemMedChem 2019, 14(13): 1238.[1] This rapid decline in receptor occupancy provides evidence for the "fast-off" kinetics of this compound.

Histamine H3 Receptor Signaling Pathway

This compound acts as an inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor is constitutively active and, when not bound by an inverse agonist, it tonically inhibits the release of histamine and other neurotransmitters. As an inverse agonist, this compound reduces this constitutive activity.

Experimental Protocols

While specific, detailed internal protocols for this compound are proprietary, the following sections describe the general methodologies employed for characterizing this and similar compounds.

Radioligand Binding Assay

These assays are performed to determine the binding affinity (Ki) of a compound for its target receptor.

-

Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine, a known H3 receptor agonist.

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the free radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, in this case, the inverse agonist activity of this compound.

-

Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.

-

Principle: The H3 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. An inverse agonist will block this constitutive inhibition, resulting in an increase in cAMP.

-

Procedure:

-

Culture the cells in microtiter plates.

-

Treat the cells with varying concentrations of this compound.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

The concentration of this compound that produces 50% of the maximal effect (EC50) is determined.

-

In Vivo Pharmacokinetic and Receptor Occupancy Studies

These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its engagement with the target in a living system.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Pharmacokinetic Arm:

-

Administer this compound via intravenous (IV) and oral (p.o.) routes.

-

Collect blood samples at various time points post-dosing.

-

Analyze the plasma concentrations of this compound using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Calculate key PK parameters such as tmax, Cmax, half-life, and bioavailability.

-

-

Receptor Occupancy Arm:

-

Administer this compound orally.

-

At different time points, euthanize the animals and collect their brains.

-

Prepare brain homogenates.

-

Conduct an ex vivo radioligand binding assay on the brain homogenates to determine the percentage of H3 receptors occupied by this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the characterization of a compound like this compound and the logical relationship of its fast kinetics to its therapeutic goal.

Conclusion

This compound demonstrates a promising preclinical profile as a histamine H3 receptor inverse agonist. Its key differentiator is the rapid-on, rapid-off binding kinetics, evidenced by the swift attainment of high receptor occupancy followed by a relatively fast decline. This profile is intentionally designed to provide a therapeutic window that aligns with the desired clinical effect of promoting wakefulness during the active period without disrupting normal sleep patterns. The data presented herein supports the continued investigation of this compound as a potential treatment for excessive sleep disorders.

References

LML134: A Technical Overview of its Role in Promoting Wakefulness

For Researchers, Scientists, and Drug Development Professionals

Abstract

LML134 is a novel, orally bioavailable, potent, and selective histamine (B1213489) H3 receptor (H3R) inverse agonist that was under development for the treatment of excessive sleepiness, particularly in the context of shift work disorder (SWD). As an inverse agonist of the H3 autoreceptor, this compound enhances histaminergic neurotransmission in the brain, a key pathway in the regulation of wakefulness. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and clinical findings. The information is compiled from publicly available preclinical data and clinical trial results.

Mechanism of Action

This compound promotes wakefulness by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor located on histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are also involved in arousal and wakefulness.

Under basal conditions, the H3 receptor exhibits constitutive activity, which tonically inhibits histamine synthesis and release. By acting as an inverse agonist, this compound binds to the H3 receptor and reduces its basal activity. This disinhibition leads to an increased firing rate of histaminergic neurons and consequently, enhanced release of histamine in the synaptic cleft. The elevated synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and play a crucial role in promoting and maintaining wakefulness.[1][2][3][4]

The key characteristic of this compound's design is its rapid brain penetration and fast kinetic profile, aiming to provide a robust wake-promoting effect without causing insomnia, a common side effect of other H3R inverse agonists with longer receptor occupancy.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a histamine H3 receptor inverse agonist.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Assay Type | Species | Reference |

| hH3R Binding Affinity (Ki) | 12 nM | Radioligand Binding Assay | Human | [1][2] |

| hH3R Functional Activity (Ki) | 0.3 nM | cAMP Assay (Inverse Agonist) | Human | [1][2] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 hours | Oral | Rat | [1][2] |

| Terminal Half-life (t1/2) | 0.44 hours | Intravenous | Rat | [1][2] |

| Fraction Absorbed (Fa) | 44% | Oral | Rat | [1][2] |

| Plasma Protein Binding (fu) | 39.0% | - | Rat | [1][2] |

Table 3: Clinical Pharmacokinetics and Efficacy of this compound

| Parameter | Value/Observation | Study Population | Clinical Trial | Reference |

| Time to Maximum Concentration (Tmax) | ~3 hours | Shift Work Disorder Patients | NCT03141086 | [6] |

| Primary Efficacy Endpoint | Participants stayed awake longer | Shift Work Disorder Patients | NCT03141086 | [6] |

| Most Common Adverse Event | Headache | Shift Work Disorder Patients | NCT03141086 | [6] |

Experimental Protocols

Detailed experimental protocols for the studies with this compound are not fully available in the public domain. The primary reference, Troxler et al., ChemMedChem 2019, which contains these details, is not openly accessible. However, based on general knowledge of these assays and information from related publications, the following outlines the likely methodologies.

Histamine H3 Receptor Binding Assay (General Protocol)

This assay measures the ability of a compound to displace a radiolabeled ligand from the H3 receptor.

-

Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine.

-

Procedure:

-

Cell membranes are prepared from the H3R-expressing cells.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

The reaction is allowed to reach equilibrium.

-

The mixture is filtered to separate the bound from the unbound radioligand.

-

The amount of radioactivity on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).

-

cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled H3 receptor.

-